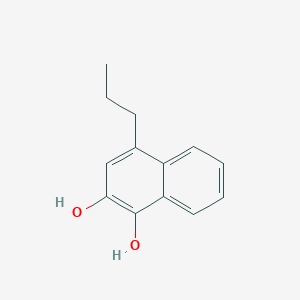

4-Propylnaphthalene-1,2-diol

CAS No.:

Cat. No.: VC15969788

Molecular Formula: C13H14O2

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14O2 |

|---|---|

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | 4-propylnaphthalene-1,2-diol |

| Standard InChI | InChI=1S/C13H14O2/c1-2-5-9-8-12(14)13(15)11-7-4-3-6-10(9)11/h3-4,6-8,14-15H,2,5H2,1H3 |

| Standard InChI Key | DDKHHXWCPYTCBX-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC(=C(C2=CC=CC=C21)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Propylnaphthalene-1,2-diol belongs to the class of naphthols, which are naphthalene derivatives bearing hydroxyl (-OH) groups. The compound’s IUPAC name, 4-propylnaphthalene-1,2-diol, reflects its substitution pattern:

-

Naphthalene core: A fused bicyclic aromatic system comprising two benzene rings.

-

Hydroxyl groups: Positioned at carbons 1 and 2, contributing to the compound’s polarity and reactivity.

-

Propyl substituent: A three-carbon alkyl chain at carbon 4, introducing hydrophobic character .

The molecular structure is represented by the SMILES notation Oc1c(CCC)cccc2c1Occcc2, which encodes the spatial arrangement of functional groups .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 202.25 g/mol | |

| Purity (commercial) | ≥98% | |

| Synonyms | 4-Propyl-1,2-dihydroxynaphthalene |

Synthesis and Manufacturing

Industrial Production Methods

While specific details of its synthesis are proprietary, patented methodologies for analogous diols suggest plausible routes. For example, the one-pot synthesis of 1,2-pentanediol involves catalytic oxidation of alkenes using hydrogen peroxide and transition metal catalysts . Adapting this approach, 4-propylnaphthalene-1,2-diol could be synthesized via:

-

Friedel-Crafts alkylation: Introducing the propyl group to naphthalene using propyl halides and Lewis acid catalysts.

-

Hydroxylation: Subsequent oxidation or electrophilic aromatic substitution to install hydroxyl groups at positions 1 and 2 .

MolCore BioPharmatech, a leading manufacturer, produces the compound under ISO-certified conditions, emphasizing high-purity intermediates for pharmaceutical applications .

Challenges in Synthesis

-

Regioselectivity: Ensuring precise placement of hydroxyl and propyl groups requires optimized catalysts and reaction conditions.

-

Byproduct formation: Competing reactions, such as over-oxidation or isomerization, necessitate stringent control of temperature and stoichiometry .

Physicochemical Characteristics

Thermodynamic Properties

Comparative analysis with propane-1,2-diol (a simpler diol) reveals trends:

-

Melting point: Expected to exceed -60°C (observed in propane-1,2-diol ) due to stronger intermolecular hydrogen bonding.

-

Solubility: Moderate solubility in polar solvents (e.g., methanol, ethanol) but limited in nonpolar media .

Applications in Industry and Research

Pharmaceutical Intermediates

4-Propylnaphthalene-1,2-diol is a precursor in synthesizing active pharmaceutical ingredients (APIs). Its diol functionality enables conjugation with other moieties via esterification or etherification, enhancing drug bioavailability .

Polymer Chemistry

The compound’s hydroxyl groups facilitate polymerization reactions, yielding resins and coatings with improved thermal stability. For instance, incorporation into epoxy resins enhances crosslinking density and mechanical strength .

Catalysis

As a ligand in transition metal complexes, it modulates catalytic activity in asymmetric synthesis. The rigid naphthalene backbone ensures stereochemical control during reactions .

Recent Advances and Future Directions

Green Synthesis Initiatives

Recent patents highlight efforts to replace traditional solvents with ionic liquids or supercritical CO₂, reducing environmental impact . Catalytic asymmetric hydroxylation methods are also under exploration to produce enantiomerically pure derivatives .

Biomedical Applications

Preliminary studies suggest potential as an antioxidant or antimicrobial agent, leveraging the redox activity of its hydroxyl groups . Further in vivo studies are needed to validate efficacy and safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume